Phenyl (4-(benzo[d]isoxazol-3-yl)piperidin-1-yl)carbamate
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Overview
Description
Phenyl (4-(benzo[d]isoxazol-3-yl)piperidin-1-yl)carbamate is a complex organic compound that features a unique structure combining a phenyl group, a benzo[d]isoxazole moiety, and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and applications in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl (4-(benzo[d]isoxazol-3-yl)piperidin-1-yl)carbamate typically involves multiple steps, starting with the preparation of the benzo[d]isoxazole core. One common method involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the attachment of the phenyl group through a coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
Phenyl (4-(benzo[d]isoxazol-3-yl)piperidin-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Phenyl (4-(benzo[d]isoxazol-3-yl)piperidin-1-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Phenyl (4-(benzo[d]isoxazol-3-yl)piperidin-1-yl)carbamate involves its interaction with specific molecular targets. The benzo[d]isoxazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity, while the phenyl group can modulate its overall pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-3-(4-piperidinyl)benzisoxazole: Shares a similar benzo[d]isoxazole core but with a fluorine substitution.
2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles: Contains an isoxazole ring with different substituents.
Uniqueness
Phenyl (4-(benzo[d]isoxazol-3-yl)piperidin-1-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
Molecular Formula |
C19H19N3O3 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
phenyl N-[4-(1,2-benzoxazol-3-yl)piperidin-1-yl]carbamate |
InChI |
InChI=1S/C19H19N3O3/c23-19(24-15-6-2-1-3-7-15)20-22-12-10-14(11-13-22)18-16-8-4-5-9-17(16)25-21-18/h1-9,14H,10-13H2,(H,20,23) |
InChI Key |
KFOIRHADQLRMBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NOC3=CC=CC=C32)NC(=O)OC4=CC=CC=C4 |
Origin of Product |
United States |
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